molecular formula C14H15ClN2O7S B8273172 6-chloro-3-(2-ethoxy-3,4-dioxo-cyclobut-1-enylamino)-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide

6-chloro-3-(2-ethoxy-3,4-dioxo-cyclobut-1-enylamino)-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide

Cat. No.: B8273172
M. Wt: 390.8 g/mol
InChI Key: FDHABSIKPAIOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(2-ethoxy-3,4-dioxo-cyclobut-1-enylamino)-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide is a useful research compound. Its molecular formula is C14H15ClN2O7S and its molecular weight is 390.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H15ClN2O7S

Molecular Weight

390.8 g/mol

IUPAC Name

6-chloro-3-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C14H15ClN2O7S/c1-4-24-13-9(11(19)12(13)20)16-8-6-5-7(15)14(10(8)18)25(21,22)17(2)23-3/h5-6,16,18H,4H2,1-3H3

InChI Key

FDHABSIKPAIOPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N(C)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3,4-diethoxy-3-cyclobutene-1,2-dione (2.83 g, 1.2 equiv) in ethanol (30 ml) was treated with TEA (1.54 g, 1.1 equiv) and the reaction mixture was heated to 45° C. 3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide (3.7 g, 1 equiv) was added portion wise over 30 minutes, with vigorous stirring, maintaining the reaction mixture at 45° C. The reaction mixture was stirred at 45° C. for 1 hour and then allowed to cool to RT. The solvent was removed in vacuo and the residue was partitioned between EtOAc (600 ml) and water (2×200 ml). The aqueous portion was separated and extracted with EtOAc (3×200 ml) and the combined organic extracts were washed with water (3×200 ml) and allowed to stand over night. The resulting solid was collected by filtration and dried in vacuo to afford the title compound. The mother liquor was evaporated to give a yellow/brown oily solid which was triturated with ethanol (100 ml). The solid was collected by fitration, washed with EtOH and dried in vacuo to afford the title compound; [M+H]+ 390.
Quantity
2.83 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
3-Amino-6-chloro-2-hydroxy-N-methoxy-N-methyl-benzenesulfonamide
Quantity
3.7 g
Type
reactant
Reaction Step Two

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